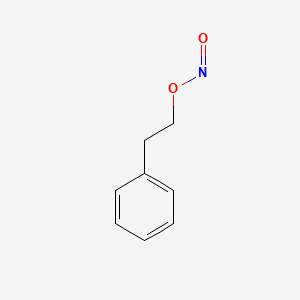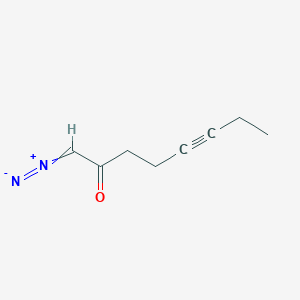
Chloro(2-phenylethyl)mercury
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chloro(2-phenylethyl)mercury is an organomercury compound characterized by the presence of a mercury atom bonded to a chlorine atom and a 2-phenylethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Chloro(2-phenylethyl)mercury typically involves the reaction of mercury(II) chloride with 2-phenylethyl chloride in the presence of a suitable solvent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
HgCl2+C6H5CH2CH2Cl→ClHgC6H5CH2CH2Cl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires careful handling of mercury compounds due to their toxicity and environmental impact. Advanced techniques and equipment are employed to ensure safety and efficiency in the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Chloro(2-phenylethyl)mercury undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different mercury-containing products.
Reduction: Reduction reactions can convert the compound into other organomercury species.
Substitution: The chlorine atom in this compound can be substituted by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium thiolate and potassium cyanide can replace the chlorine atom.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield mercury(II) oxide derivatives, while substitution reactions can produce various organomercury compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chloro(2-phenylethyl)mercury has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organomercury compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new drugs.
Industry: It finds applications in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Chloro(2-phenylethyl)mercury involves its interaction with molecular targets, such as enzymes and proteins. The compound can bind to thiol groups in proteins, leading to inhibition of enzyme activity. This interaction can disrupt various biochemical pathways, making it a useful tool in biochemical research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methylmercury chloride: Another organomercury compound with a methyl group instead of a 2-phenylethyl group.
Phenylmercury chloride: Contains a phenyl group bonded to mercury.
Ethylmercury chloride: Features an ethyl group attached to the mercury atom.
Uniqueness
Chloro(2-phenylethyl)mercury is unique due to the presence of the 2-phenylethyl group, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
27151-79-7 |
|---|---|
Molekularformel |
C8H9ClHg |
Molekulargewicht |
341.20 g/mol |
IUPAC-Name |
chloro(2-phenylethyl)mercury |
InChI |
InChI=1S/C8H9.ClH.Hg/c1-2-8-6-4-3-5-7-8;;/h3-7H,1-2H2;1H;/q;;+1/p-1 |
InChI-Schlüssel |
QZQSJABYVLGOLW-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C(C=C1)CC[Hg]Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


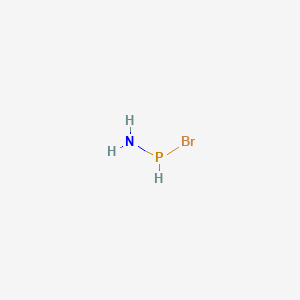
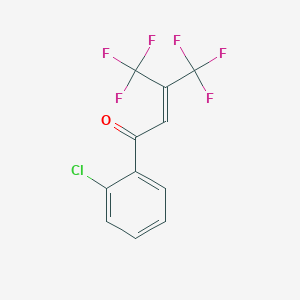


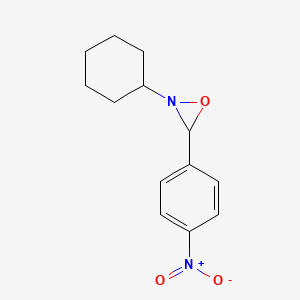
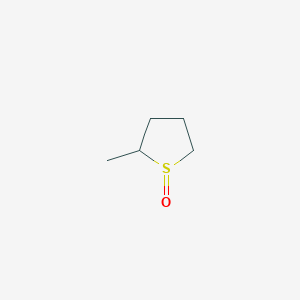
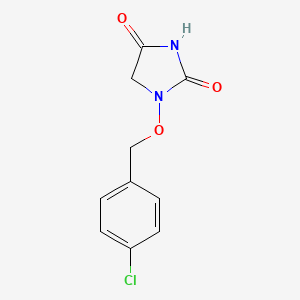
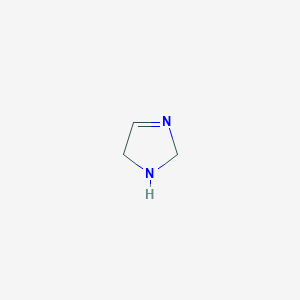

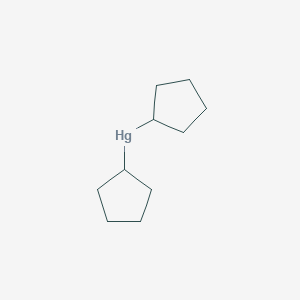
![3H-[1]Benzopyrano[4,3-c]isoxazole, 1,3a,4,9b-tetrahydro-, cis-](/img/structure/B14694389.png)
